
(3,5-Dinitrophenyl)(4-(6-(4-ethylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperazine derivatives, including compounds with complex structures like the one mentioned, are of significant interest in medicinal chemistry due to their wide range of biological activities. These compounds are often explored for their potential in drug discovery and development processes.
Synthesis Analysis
The synthesis of piperazine derivatives typically involves multi-step organic reactions, including but not limited to reductive amination, Friedel-Crafts acylation, and nucleophilic substitution reactions. These methods enable the introduction of various functional groups, enhancing the compound's biological activity (Revathi et al., 2015).
Molecular Structure Analysis
Piperazine derivatives can adopt different molecular geometries, significantly influencing their interaction with biological targets. Techniques such as crystallography have been employed to determine the precise arrangement of atoms within these molecules, revealing their complex three-dimensional structures (Revathi et al., 2015).
Applications De Recherche Scientifique
Antimicrobial Activity
Compounds structurally related to (3,5-Dinitrophenyl)(4-(6-(4-ethylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone have been explored for their antimicrobial properties. For instance, Patel, Agravat, and Shaikh (2011) synthesized new pyridine derivatives showing variable and modest activity against bacteria and fungi, highlighting the potential of such compounds in antimicrobial research (Patel, Agravat, & Shaikh, 2011).
Anticancer and Antituberculosis Activity
The synthesis and evaluation of related piperazine compounds have also been studied for their potential anticancer and antituberculosis effects. A study by Mallikarjuna, Padmashali, and Sandeep (2014) demonstrated that certain derivatives exhibited significant activity against cancer and tuberculosis (Mallikarjuna, Padmashali, & Sandeep, 2014).
Structure and Characterization
The structural aspects of similar compounds have been a focus as well. Lv, Ding, and Zhao (2013) conducted X-ray structure characterization of novel pyrazole carboxamide derivatives containing piperazine moiety (Lv, Ding, & Zhao, 2013). This type of research is crucial for understanding the molecular framework and potential applications of these compounds.
Anti-Inflammatory and Analgesic Activity
Compounds with structures akin to the one have been investigated for their anti-inflammatory and analgesic potential. For example, Refaat, Khalil, and Kadry (2007) synthesized novel derivatives and tested them for anti-inflammatory activity, indicating the therapeutic potential of such compounds (Refaat, Khalil, & Kadry, 2007).
Propriétés
IUPAC Name |
(3,5-dinitrophenyl)-[4-[6-(4-ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N8O5/c1-2-24-5-7-25(8-6-24)19-3-4-20(23-22-19)26-9-11-27(12-10-26)21(30)16-13-17(28(31)32)15-18(14-16)29(33)34/h3-4,13-15H,2,5-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHMCRKGGLDDNHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N8O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

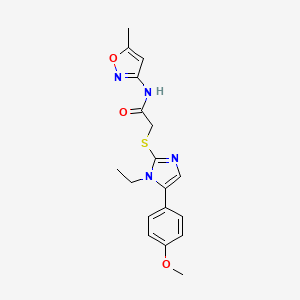
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-(phenylsulfanyl)propanamide](/img/structure/B2481858.png)


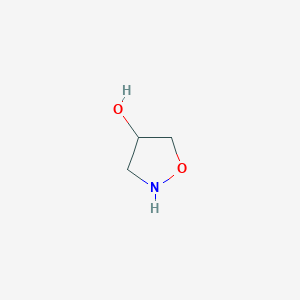
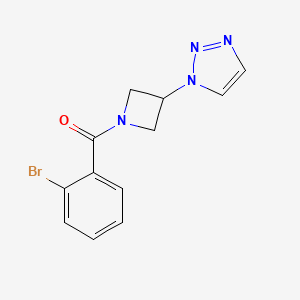
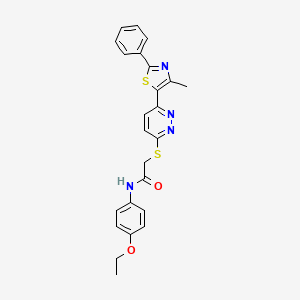
![4-(Benzylthio)-2-(4-bromophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2481869.png)
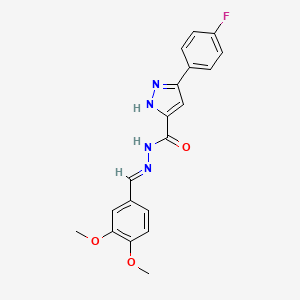
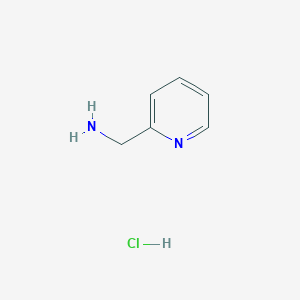
![1-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(4-methoxyphenyl)ethanone oxalate](/img/structure/B2481876.png)
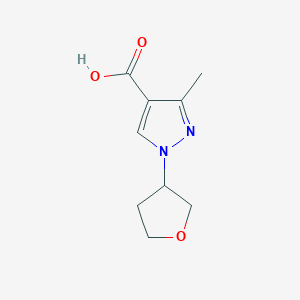
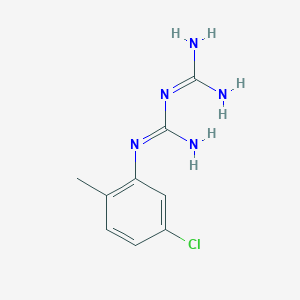
![8-Butyryl-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2481880.png)